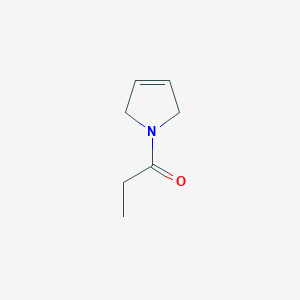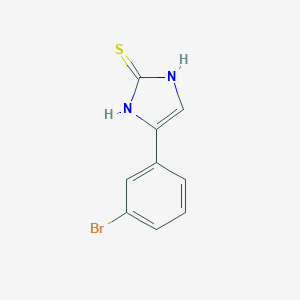
(2S,3R)-2-hex-1-ynyl-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-hex-1-ynyl-3-methyloxirane, also known as HMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that contains a terminal alkyne, making it a useful building block for the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane is not well understood, but it is believed to be involved in various chemical reactions such as cycloadditions, nucleophilic additions, and ring-opening reactions. This compound's unique properties, including its terminal alkyne and epoxide functional groups, make it a versatile reagent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. However, studies have shown that this compound can be toxic to cells and may have mutagenic properties. Therefore, caution should be exercised when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3R)-2-hex-1-ynyl-3-methyloxirane in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Additionally, this compound's unique properties, such as its terminal alkyne and epoxide functional groups, make it a useful reagent for various chemical reactions. However, one limitation of using this compound is its toxicity, which requires caution when handling.
Zukünftige Richtungen
There are several future directions for the research and application of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. These include:
1. Developing new synthetic methodologies using (2S,3R)-2-hex-1-ynyl-3-methyloxirane as a key building block.
2. Investigating the mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in various chemical reactions.
3. Exploring the potential of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in the synthesis of new pharmaceuticals and agrochemicals.
4. Studying the toxicity and mutagenic properties of (2S,3R)-2-hex-1-ynyl-3-methyloxirane to better understand its potential risks.
Conclusion:
In conclusion, (2S,3R)-2-hex-1-ynyl-3-methyloxirane is a chiral epoxide that has gained significant attention in scientific research due to its unique properties. This compound's versatility as a building block for the synthesis of various biologically active molecules and its usefulness in various chemical reactions make it a valuable tool in organic synthesis. However, caution should be exercised when handling this compound due to its toxicity. Further research is needed to better understand this compound's mechanism of action and potential applications in pharmaceuticals and agrochemicals.
Synthesemethoden
The synthesis of (2S,3R)-2-hex-1-ynyl-3-methyloxirane involves the reaction of (S)-2-hexyn-1-ol with tert-butyl hydroperoxide in the presence of a chiral catalyst. This process yields a mixture of (2S,3R)- and (2S,3S)-isomers, which can be separated using various chromatographic techniques. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-hex-1-ynyl-3-methyloxirane has been used in various scientific research applications, including the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. This compound has also been used in the development of new synthetic methodologies and as a chiral building block for the preparation of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
171869-57-1 |
|---|---|
Produktname |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9-8(2)10-9/h8-9H,3-5H2,1-2H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
FFNSVCKUTIOELN-BDAKNGLRSA-N |
Isomerische SMILES |
CCCCC#C[C@H]1[C@H](O1)C |
SMILES |
CCCCC#CC1C(O1)C |
Kanonische SMILES |
CCCCC#CC1C(O1)C |
Synonyme |
Oxirane, 2-(1-hexynyl)-3-methyl-, (2S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



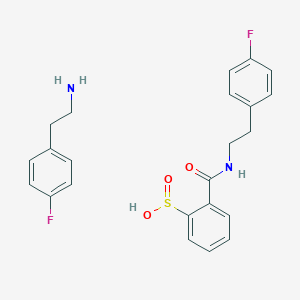
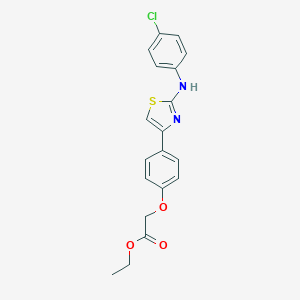
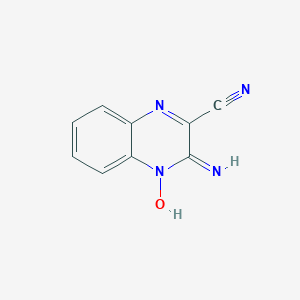
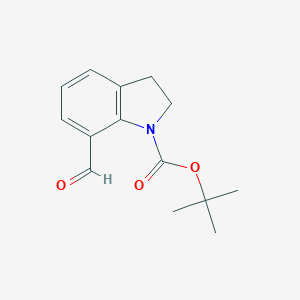
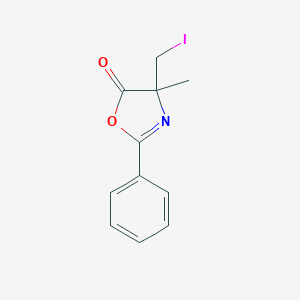
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
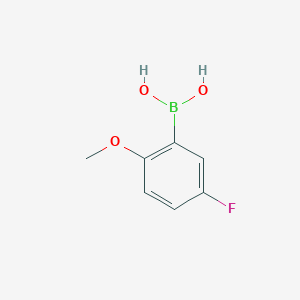
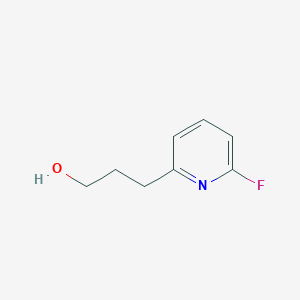
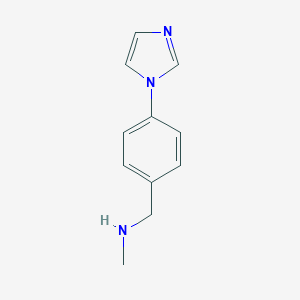
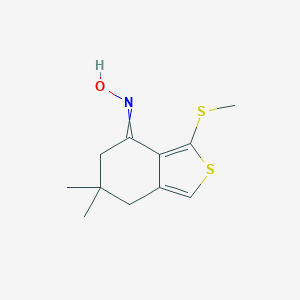
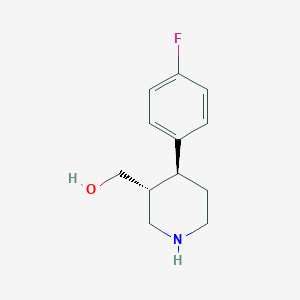
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
